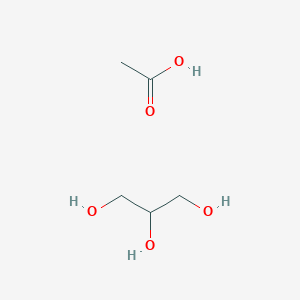

Acetic acid; glycerol

Description

Contextualization of Glycerol (B35011) Valorization in Chemical Research

The surge in biodiesel production has led to a surplus of crude glycerol, making its conversion into value-added products a key area of research for enhancing the economic and environmental sustainability of the biorefinery concept. mdpi.comnih.govacs.org Glycerol's unique molecular structure, with a three-carbon backbone and three hydroxyl groups, makes it a versatile platform molecule for the synthesis of a variety of industrially significant chemicals. mdpi.comnih.gov Researchers are actively exploring numerous catalytic pathways to transform glycerol, including esterification, hydrogenolysis, oxidation, and dehydration, among others. mdpi.commdpi.com The primary goal of this research is to develop efficient and sustainable processes to convert low-cost glycerol into high-value chemicals, thereby contributing to a more circular and bio-based economy. mdpi.comrsc.org

Academic Significance of Glycerol Acetates (Acetins)

Glycerol acetates, or acetins, are the products of the esterification reaction between glycerol and acetic acid. acs.orgresearchgate.net This family of compounds includes monoacetins (MAG), diacetins (DAG), and triacetin (B1683017) (TAG), each with distinct properties and applications that drive research interest. mdpi.comsdewes.org

Key areas of application and research interest include:

Fuel Additives: Diacetin (B166006) and triacetin are notable for their use as biofuel additives. mdpi.com They can improve the viscosity and cold flow properties of biodiesel and act as anti-knocking agents in gasoline. mdpi.comscispace.com

Industrial Solvents and Plasticizers: Triacetin serves as a solvent in various chemical reactions and as a plasticizer for cellulosic polymers and copolymers. mdpi.com Diacetin is also used as a solvent for dyes. nih.gov

Monomers for Biodegradable Polyesters: Both monoacetin and diacetin are valuable monomers in the production of biodegradable polyesters, contributing to the development of sustainable materials. mdpi.com

Food and Pharmaceutical Industries: Monoacetin and diacetin find use as humectants and emulsifiers in the food, cosmetics, and pharmaceutical sectors. mdpi.comupm.edu.my

Other Applications: Monoacetin is also utilized as a tanning agent and in the manufacturing of explosives. mdpi.comnih.gov

The diverse applicability of acetins, coupled with the desire to utilize surplus glycerol, has spurred extensive research into optimizing their synthesis.

Isomeric Forms of Acetylglycerols and Their Research Relevance

The acetylation of glycerol with acetic acid results in a mixture of different isomeric forms of acetylglycerols. researchgate.net These include monoacetylglycerols (1-MAG and 2-MAG), diacetylglycerols (1,2-DAG and 1,3-DAG), and triacetylglycerol (TAG or triacetin). The specific distribution of these isomers is highly dependent on the reaction conditions and the type of catalyst used.

The research relevance of these isomers lies in their distinct physical and chemical properties, which dictate their suitability for specific applications. For instance, the position of the acetyl group on the glycerol backbone can influence the molecule's reactivity and its performance as a fuel additive or a polymer precursor. nih.govnih.gov Consequently, a significant area of research is focused on developing selective catalytic systems that can favor the production of a specific isomer. For example, achieving high selectivity towards triacetin is a major goal due to its value as a fuel additive. mdpi.comscispace.com Understanding the formation pathways and interconversion of these isomers is crucial for controlling the product distribution and maximizing the yield of the desired acetin. researchgate.netconicet.gov.ar

Overview of Research Domains in Acetylglycerol Science

Research into acetylglycerols spans several key scientific domains, reflecting the interdisciplinary nature of this field.

Key research domains include:

Catalysis: A primary focus of research is the development of efficient and reusable catalysts for the esterification of glycerol. This includes the study of various homogeneous and heterogeneous catalysts such as solid acids, zeolites, ion-exchange resins, and metal oxides. mdpi.comresearchgate.net The goal is to achieve high glycerol conversion and selectivity to the desired acetin products under mild reaction conditions. srce.hr

Green Chemistry: The synthesis of acetylglycerols from glycerol aligns with the principles of green chemistry by utilizing a renewable feedstock and aiming for environmentally benign processes. Research in this area focuses on using non-toxic catalysts, minimizing waste, and developing energy-efficient reaction protocols. nih.govrsc.org

Process Engineering and Optimization: This domain involves the systematic study of reaction parameters such as temperature, pressure, reactant molar ratio, and catalyst loading to optimize the yield and selectivity of acetins. acs.orgbiofueljournal.com Kinetic modeling and reactor design are also important aspects of this research. researchgate.netbiofueljournal.com

Materials Science: The use of mono- and diacetins as monomers for the synthesis of biodegradable polyesters connects acetylglycerol research to materials science. mdpi.com This involves investigating the polymerization of these monomers and characterizing the properties of the resulting polymers.

Biocatalysis and Metabolic Engineering: An emerging area of research involves the use of enzymes (lipases) and engineered microorganisms to produce acetins from glycerol. nih.govrsc.org This approach offers potential advantages in terms of sustainability and product specificity. rsc.org

The following table provides a summary of recent research findings on the catalytic synthesis of acetins, highlighting different catalysts and reaction conditions.

| Catalyst | Reactant Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Glycerol Conversion (%) | Selectivity (%) | Reference |

| Amberlyst-35 | 1:9 | 105 | ~100 | TAG: 25.9 | mdpi.com |

| 20% H₂SO₄/K10 | 1:12 | 120 | 99 | MAG: 23, DAG: 59, TAG: 15 | mdpi.com |

| CsPWA | 1:6 | 120 | >98 | DAG + TAG: 75 | mdpi.com |

| 2 M H₂SO₄/γ-Al₂O₃ | - | - | 97 | MAG: 27, DAG: 49.9, TAG: 23.1 | mdpi.com |

| SO₄²⁻/CeO₂-ZrO₂ | 1:10 | 100 | 99.12 | DAG: 57.28, TAG: 21.26 | biofueljournal.com |

| [H-NMP][HSO₄] | - | - | >99 | TAG: 42.3, DAG + TAG: >95 | acs.org |

| CaO/Al₂O₃ | 1:9 (Glycerol:Ethyl Acetate) | 70 | 87.5 | MAG: 15.26, DAG: 84.73 | uctm.edu |

| Amberlyst 36 Wet | 6:1 (Acetic Acid:Glycerol) | 140 | 93 | 1-MAG and 1,3-DAG as main products | conicet.gov.ar |

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAUIVRRMJYYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-58-6 | |

| Record name | Glycerol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Pathways and Methodologies for Acetylglycerols

Direct Esterification of Glycerol (B35011) with Acetic Acid

Direct esterification of glycerol with acetic acid is the most common and straightforward method for producing acetylglycerols. The reaction is a series of three consecutive and reversible equilibrium reactions, as shown in the scheme below. The distribution of the products—mono-, di-, and triacetylglycerols—is highly dependent on the reaction conditions, such as temperature, the molar ratio of reactants, and the type of catalyst used. ijcea.org

Reaction Scheme:

Glycerol + Acetic Acid ⇌ Monoacetylglycerol + Water

Monoacetylglycerol + Acetic Acid ⇌ Diacetylglycerol + Water

Diacetylglycerol + Acetic Acid ⇌ Triacetylglycerol + Water

Homogeneous Catalysis in Direct Esterification

Homogeneous acid catalysts are widely used for the esterification of glycerol due to their high activity and ability to facilitate the reaction under relatively mild conditions. Mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid are common choices.

Sulfuric Acid is a strong Brønsted acid that effectively protonates the carbonyl oxygen of acetic acid, thereby activating it for nucleophilic attack by the hydroxyl groups of glycerol. nih.gov Research has shown that sulfuric acid can achieve high glycerol conversions. For instance, in a study on batch triacetin (B1683017) production, a 77.84% selectivity to triacetin was achieved using sulfuric acid as the catalyst. ijcea.org The equilibrium of the reaction can be shifted towards the formation of higher acetylated products by increasing the acetic acid to glycerol molar ratio. chemrxiv.org

p-Toluenesulfonic Acid (PTSA) is another effective homogeneous catalyst for this reaction. It is a solid organic acid that is soluble in the reaction medium, offering high catalytic activity. nih.gov Studies have demonstrated that PTSA can lead to total glycerol conversion. scielo.br The product selectivity is influenced by reaction parameters; for example, at 90°C, homogeneous catalysts like sulfuric acid and PTSA have shown higher selectivity toward triacetin compared to some heterogeneous catalysts under similar conditions. scielo.br

| Catalyst | Temperature (°C) | Acetic Acid:Glycerol Molar Ratio | Glycerol Conversion (%) | Product Selectivity (%) | Reference |

| MAG | DAG | ||||

| Sulfuric Acid | 110 | 9:1 | 97 | 27.0 | 49.9 |

| Sulfuric Acid | 373 K (100°C) | 9:1 | ~100 | - | - |

| p-Toluenesulfonic Acid | 90 | 10:1 | 100 | Varied with time | Varied with time |

Note: The data in this table is compiled from multiple sources and represents the outcomes of different experimental setups. Direct comparison may not be possible due to variations in reaction times and other conditions.

Heterogeneous Catalysis in Direct Esterification

To overcome the challenges associated with homogeneous catalysts, such as corrosion, difficulty in separation, and environmental concerns, significant research has been dedicated to the development of solid acid catalysts. nih.gov Heterogeneous catalysts offer the advantages of easy recovery, reusability, and reduced environmental impact.

A wide array of solid acid catalysts have been investigated for glycerol acetylation, including ion-exchange resins, zeolites, sulfated metal oxides, and supported heteropolyacids.

Ion-Exchange Resins , such as Amberlyst-15 and Purolite CT-275, have demonstrated high catalytic activity. researchgate.net For instance, Amberlyst-15 has been reported to achieve a glycerol conversion of 97% with a combined yield of 90% for di- and triacetylglycerol at 110°C and an acetic acid to glycerol molar ratio of 9. mdpi.com The performance of these resins is attributed to their strong Brønsted acid sites.

Sulfated Metal Oxides , like sulfated zirconia and sulfated alumina, are another class of effective heterogeneous catalysts. A 2 M H₂SO₄/γ-Al₂O₃ catalyst showed 97% glycerol conversion with selectivities of 27% for monoacetin, 49.9% for diacetin (B166006), and 23.1% for triacetin after 5 hours at 110°C. srce.hr

Supported Heteropolyacids on materials like montmorillonite K-10 have also been explored. A tin-exchanged tungstophosphoric acid supported on K-10 clay (Sn₁-DTP/K-10) was found to be highly active, achieving complete glycerol conversion in 2 hours at 110°C. nih.gov

| Catalyst | Temperature (°C) | Acetic Acid:Glycerol Molar Ratio | Glycerol Conversion (%) | Product Selectivity (%) | Reference |

| MAG | DAG | ||||

| 2 M H₂SO₄/γ-Al₂O₃ | 110 | 9:1 | 97 | 27.0 | 49.9 |

| Amberlyst-35 | 105 | 9:1 | ~100 | - | - |

| Purolite CT-275 | 70-110 | 4:1 to 9:1 | High | Varied | Varied |

| 20% (w/w) H₂SO₄/K10 | 120 | 12:1 | 99 | 23 (Yield) | 59 (Yield) |

| Sn₁-DTP/K-10 | 110 | 10:1 | 100 | Varied with time | Varied with time |

Note: The data in this table is compiled from multiple sources and represents the outcomes of different experimental setups. Direct comparison may not be possible due to variations in reaction times and other conditions. Some values are reported as yield.

Non-Catalytic Esterification Processes

The esterification of glycerol with acetic acid can also proceed without a catalyst, particularly at elevated temperatures and pressures. srce.hr In the absence of a catalyst, glycerol conversion can still be significant, reaching up to 82% under certain conditions. srce.hr However, the reaction is generally slower, and the product distribution tends to favor mono- and diacetylglycerols. For instance, in a non-catalytic process, monoacetylglycerol (71.5%) and diacetylglycerol (26.5%) were the main products, with only a trace amount of triacetylglycerol (2%) being formed. srce.hr

The use of excess acetic acid can help to drive the reaction forward. A thermodynamic study of glycerol acetylation revealed that high glycerol conversion (around 100%) and high yields of triacetylglycerol (over 90%) could be achieved in the temperature range of 350–500 K by using acetic acid to glycerol molar ratios between 9 and 12. researchgate.net This indicates that under appropriate conditions of temperature and reactant ratio, the non-catalytic pathway can be a viable option, especially to avoid catalyst-related issues.

Transesterification Routes for Acetylglycerol Synthesis

Transesterification offers an alternative pathway to acetylglycerols, involving the reaction of glycerol with an acetate ester, such as methyl acetate or ethyl acetate, typically in the presence of an acid or base catalyst. biofueljournal.com This method can be advantageous as the equilibrium can be shifted by removing the alcohol byproduct (e.g., methanol or ethanol).

Glycerol Transesterification with Acetate Esters (e.g., Methyl Acetate, Ethyl Acetate)

The transesterification of glycerol with acetate esters like methyl acetate and ethyl acetate has been investigated as a means to produce acetylglycerols. biofueljournal.com

Ethyl Acetate has been used as both a reactant and an entrainer to remove the ethanol byproduct, thereby driving the reaction towards the formation of higher acetylated products. biofueljournal.com In a study using acidic catalysts, 100% glycerol conversion was achieved. Under reflux conditions, the selectivity was 45% for monoacetin, 44% for diacetin, and 11% for triacetin. biofueljournal.com By employing azeotropic reactive distillation to remove ethanol, the selectivity shifted significantly to 3% monoacetin, 48% diacetin, and 49% triacetin. biofueljournal.com This demonstrates the effectiveness of byproduct removal in enhancing the yield of di- and triacetylglycerols.

Methyl Acetate can also be used as an acyl donor. The transesterification of glycerol with methyl acetate occurs at a lower temperature compared to ethyl acetate due to the lower boiling point of the methanol byproduct. biofueljournal.com However, achieving high selectivity towards di- and triacetylglycerols can be challenging and may require high molar ratios of the acetate ester to glycerol. biofueljournal.com

| Acyl Donor | Catalyst | Temperature (°C) | Reaction System | Glycerol Conversion (%) | Product Selectivity (%) | Reference |

| MAG | DAG | |||||

| Ethyl Acetate | Sulfuric Acid | 70 | Reflux | 100 | 45 | 44 |

| Ethyl Acetate | Sulfuric Acid | 70 | Azeotropic Distillation | 100 | 3 | 48 |

| Ethyl Acetate | Amberlyst 36 | 70 | Reflux | 100 | Varied | Varied |

| Ethyl Acetate | p-Toluenesulfonic Acid | 70 | Reflux | 100 | Varied | Varied |

Note: The data in this table is compiled from a study investigating different reaction setups and catalysts for the transesterification of glycerol with ethyl acetate.

Role of Acyl Donors in Transesterification

The choice of acyl donor in the transesterification reaction plays a crucial role in the reaction conditions and product distribution. The reactivity of the acyl donor and the ease of removal of the alcohol byproduct are key factors.

In lipase-catalyzed synthesis, a comparison between an acid (acidolysis) and its ethyl ester (transesterification) as acyl donors showed that transesterification was much faster. dss.go.th While the fatty acid is often cheaper, the higher reaction rates and potentially higher final yields can make the ester an attractive alternative. dss.go.th

In the context of acetylglycerol synthesis, ethyl acetate is often preferred over methyl acetate, despite the higher reaction temperature required. The reason is that higher temperatures generally favor the formation of the more desirable di- and triacetylglycerols. biofueljournal.com The ability of the acetate ester to form an azeotrope with the alcohol byproduct is also a critical consideration for processes that utilize reactive distillation to drive the equilibrium. biofueljournal.com

Multi-Step Synthesis Approaches for Specific Acetylglycerol Isomers

The synthesis of specific acetylglycerol isomers, which are mono-, di-, or tri-esters of glycerol and acetic acid, requires controlled strategies to direct the acylation to specific hydroxyl groups on the glycerol backbone. The production of these structured lipids often involves multi-step approaches to achieve the desired regioselectivity. monash.edu General methods for synthesizing acylglycerols include esterification, interesterification, hydrolysis, and glycerolysis. monash.edu However, these reactions often yield a mixture of isomers, making separation challenging due to slight polarity differences and the propensity for acyl migration. monash.edu

Acyl migration is a spontaneous intramolecular reaction where an acyl group moves between adjacent hydroxyl positions on the glycerol skeleton, leading to the formation of more stable isomers. monash.edusemopenalex.org For instance, sn-1(3) monoacylglycerols (MAGs) and sn-1,3 diacylglycerols (DAGs) are generally more stable than their sn-2 and sn-1,2(2,3) counterparts, respectively. monash.edu While promoting acyl migration can be beneficial in some synthesis routes to achieve stable products, inhibiting it is crucial for producing specific, less stable isomers. monash.edu

Enzymatic synthesis using lipases has emerged as a powerful tool for the regioselective synthesis of acetylglycerols. nih.govnih.gov Lipases can exhibit high specificity for the sn-1 and sn-3 positions of the glycerol backbone, allowing for targeted acylation or deacylation. nih.gov For example, 1,3-position-specific lipases can be used to synthesize symmetric 1,3-diacyl-sn-glycerol, which can then be chemically acylated at the sn-2 position in a subsequent step. nih.gov Alternatively, the same type of lipase can be used for the deacylation of a triacylglycerol (TAG) to produce a 2-monoacylglycerol, which can then be re-acylated at the sn-1 and sn-3 positions. nih.gov

The choice of lipase, reaction medium, and substrates significantly influences the outcome of the enzymatic synthesis. researchgate.net For instance, lipases such as Rhizomucor miehei (RMIM) and Thermomyces lanuginosa (TLIM) have been shown to be effective biocatalysts. researchgate.net The reaction can be performed via esterification of glycerol with fatty acids in an organic solvent system to improve mass transfer and accelerate the reaction. researchgate.net Solvent-free systems are also utilized, where different immobilized lipases are evaluated to achieve high conversion rates to a mixture of MAGs and DAGs. researchgate.net

Glycerolysis, the reaction between a triacylglycerol and glycerol, is another effective method for producing mono- and diacylglycerols. semanticscholar.orgresearchgate.net The ratio of products can be controlled by the amount of glycerol used; an excess of glycerol favors the formation of MAGs, while a limited amount leads to a higher yield of DAGs. semanticscholar.org

Table 1: Enzymatic Approaches for Synthesis of Specific Acylglycerol Isomers

| Enzyme (Lipase) | Reaction Type | Substrates | Primary Product(s) | Key Feature |

|---|---|---|---|---|

| 1,3-position-specific lipase | Acylation | Glycerol, Acetic Acid/Ester | 1,3-diacyl-sn-glycerol | High regioselectivity for sn-1 and sn-3 positions. nih.gov |

| 1,3-position-specific lipase | Deacylation | Triacylglycerol (TAG) | 2-monoacylglycerol (2-MAG) | Selective removal of acyl groups from sn-1 and sn-3 positions. nih.gov |

| Rhizomucor miehei (RMIM) | Esterification | Glycerol, Oleic Acid | Mono- and Di-olein | High degree of esterification in organic solvents. researchgate.net |

| Candida antarctica Lipase B | Acylation | Resveratrol, Vinyl Acetate | 4'-O-acetylresveratrol | Catalyzes acylation at the 4'-OH position with high yield. nih.gov |

Continuous-Flow Synthesis Strategies for Acetylglycerols

Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of acetylglycerols. mdpi.com This methodology involves pumping reactants through a reactor, such as a packed column or microreactor, where the chemical transformation occurs. syrris.jp Key benefits include superior control over reaction parameters like temperature and residence time, enhanced safety, improved energy efficiency, and simplified scalability. mdpi.comscielo.br

For the production of acetylglycerols, continuous-flow systems can be designed to intensify processes, leading to higher yields and purity. One such application is reactive distillation, which combines reaction and purification into a single unit. researchgate.net In the synthesis of triacetin (triacetylglycerol) from glycerol and acetic acid, a continuous reactive distillation column can achieve a glycerol conversion of 98.51% by continuously removing water, a byproduct of the esterification, thus driving the reaction to completion. researchgate.net

Microwave-assisted continuous-flow synthesis is another advanced strategy. mdpi.com This hybrid technology provides rapid and efficient heating, further accelerating reaction rates. mdpi.com For example, the oligomerization of glycerol can be performed in a continuous microwave flow process, where parameters like flow rate and residence time can be precisely controlled to influence the distribution of products. mdpi.com

The use of immobilized catalysts or enzymes is particularly well-suited for continuous-flow synthesis. syrris.jpresearchgate.net Packing these solid-supported reagents into a column creates a fixed-bed reactor. Reactants flow through the column, interact with the catalyst, and are converted into products that are continuously eluted. syrris.jp This approach simplifies catalyst separation and reuse, and allows for the integration of multiple synthetic steps into a single, seamless sequence. syrris.jp By linking several columns containing different immobilized reagents or catalysts, a multi-step synthesis can be performed in a continuous operation, significantly reducing manual handling and processing time. syrris.jp

The scalability of continuous-flow processes can be achieved either by increasing the size of the reactor or by "numbering-up," where multiple smaller reactors are operated in parallel. scielo.br This flexibility makes continuous-flow synthesis a promising platform for the large-scale, efficient, and safe production of specific acetylglycerol isomers.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Acetylglycerols

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Heat & Mass Transfer | Often limited by vessel size and stirring efficiency. | Excellent heat and mass transfer due to high surface-area-to-volume ratios. |

| Safety | Handling large quantities of reagents can be hazardous; potential for thermal runaway. | Smaller reaction volumes at any given time improve safety. mdpi.com |

| Scalability | Scaling up can be complex and may require significant process redesign. | Scalable by running the process for longer durations or by numbering-up. scielo.br |

| Productivity | Includes downtime for loading, heating, cooling, and cleaning between batches. | Uninterrupted operation leads to higher productivity over time. |

| Example Application | Synthesis of triacetin in a batch reactor with 96.30% glycerol conversion. researchgate.net | Synthesis of triacetin in a continuous reactive distillation column with 98.51% glycerol conversion. researchgate.net |

Catalytic Systems in Glycerol Acetylation

Catalyst Deactivation and Regeneration in Acetylglycerol Synthesis

The long-term stability and reusability of catalysts are critical factors for the economic viability of acetylglycerol production on an industrial scale. Catalyst deactivation, the gradual loss of catalytic activity and/or selectivity over time, is a significant challenge. Understanding the mechanisms of deactivation and developing effective regeneration strategies are therefore areas of intensive research.

The primary causes of deactivation for solid acid catalysts in glycerol (B35011) acetylation are coke deposition and the leaching of active sites. The choice of catalyst, reaction conditions, and feedstock purity can all influence the rate and nature of deactivation.

Coke Deposition:

Coke formation is a common deactivation mechanism in many acid-catalyzed reactions involving organic molecules. In glycerol acetylation, coke precursors can form through various pathways, including oligomerization and cyclization of glycerol itself. These heavy organic molecules can deposit on the active sites and within the pores of the catalyst, leading to a blockage that prevents reactant molecules from accessing the catalytic centers. This physical obstruction results in a decrease in the catalyst's activity. For instance, in the case of 20% (w/w) H₂SO₄/K10 catalyst, partial deactivation after three reaction cycles was attributed in part to coke deposition mtak.hu.

Leaching of Active Sites:

Leaching involves the dissolution of active species from the solid catalyst into the liquid reaction medium. This is a particularly prevalent issue for supported catalysts and those with functional groups that are not strongly bound to the support material. In the context of glycerol acetylation, which is often carried out in a polar liquid phase, the leaching of active acid sites is a significant concern. For example, sulfated zirconia catalysts, while highly active, have been observed to gradually lose their activity due to the leaching of sulfur during the reaction mtak.hufao.org. This not only reduces the number of active sites on the catalyst but can also lead to contamination of the product stream. The stability of the active sites is crucial, and research has shown that mesoporous sulfonic silica catalysts can exhibit high stability with no significant leaching of sulfonic groups researchgate.net.

The impact of deactivation is evident in the decline in catalyst performance over multiple reaction cycles. The following table illustrates the decrease in glycerol conversion for a SnO₂ catalyst promoted with various metals over four consecutive cycles.

| Catalyst | Cycle 1 Conversion (%) | Cycle 2 Conversion (%) | Cycle 3 Conversion (%) | Cycle 4 Conversion (%) |

|---|---|---|---|---|

| SnO₂ | - | - | - | - |

| Promoted SnO₂ | - | - | - | - |

Catalyst Regeneration

To address the issue of deactivation and extend the lifespan of catalysts, various regeneration methods are employed. The goal of regeneration is to restore the catalyst's activity to a level as close to the fresh catalyst as possible. The choice of regeneration technique depends on the primary cause of deactivation.

Thermal Treatment:

For catalysts deactivated by the deposition of coke, thermal treatment is a common and effective regeneration strategy. This process typically involves heating the catalyst in the presence of a controlled atmosphere, often containing oxygen (e.g., air), to burn off the accumulated carbonaceous deposits. The temperature and duration of the treatment are critical parameters that need to be optimized to ensure complete removal of coke without causing thermal damage to the catalyst structure, such as sintering, which can lead to an irreversible loss of surface area and activity.

Solvent Washing:

When deactivation is primarily caused by the fouling of the catalyst surface with soluble organic species or when there is a need to remove strongly adsorbed reactants or products, solvent washing can be an effective regeneration method. This involves washing the deactivated catalyst with a suitable solvent to dissolve and remove the deactivating agents. The choice of solvent is crucial and depends on the nature of the foulants. For example, after glycerol acetylation reactions, catalysts have been washed with deionized water followed by ethanol to remove residual organic compounds before being reused mdpi.com. In some cases, a mild solvent-washing regeneration step has been shown to yield similar catalytic performance to that of the fresh catalyst.

The effectiveness of regeneration can be evaluated by comparing the performance of the regenerated catalyst with that of the fresh and deactivated catalyst. The following table presents a conceptual representation of how regeneration can restore catalyst activity.

| Catalyst | State | Glycerol Conversion (%) | Diacetin (B166006) + Triacetin (B1683017) Selectivity (%) |

|---|---|---|---|

| Example Solid Acid Catalyst | Fresh | 95 | 85 |

| Deactivated (after 5 cycles) | 60 | 70 | |

| Regenerated | 92 | 83 |

Note: This table is illustrative. Specific data on the regeneration of a particular catalyst for acetylglycerol synthesis would be needed for a precise representation.

For instance, a study on a 3% yttrium supported on mesoporous silicate material (SBA-3) found the catalyst to be stable and reusable for three reaction cycles without significant loss of activity, suggesting good resistance to deactivation under the studied conditions nih.gov. Similarly, a sulfated activated carbon catalyst was reused for up to four consecutive runs with no significant decline in its initial activity mdpi.com. Amberlyst-15, a widely used solid acid catalyst, has also been shown to be reusable in glycerol acetylation, although its thermal stability is limited to temperatures below 120 °C. The reusability of Amberlyst-15 has been demonstrated in other acetylation reactions as well, where it was successfully reused for multiple cycles without further treatment researchgate.net.

Reaction Kinetics and Thermodynamics of Glycerol Esterification with Acetic Acid

Kinetic Modeling of Acetylglycerol Formation

The study of reaction kinetics in the esterification of glycerol (B35011) with acetic acid is crucial for reactor design and process optimization. Various kinetic models have been proposed to describe the formation of mono-, di-, and tri-acetylglycerols.

To simplify the complex reaction network, kinetic studies often employ pseudo-order rate laws by manipulating the concentration of one of the reactants. When a large excess of acetic acid is used, the change in its concentration throughout the reaction is negligible. In such cases, the reaction rate primarily depends on the concentration of glycerol, and the kinetics can be approximated by a pseudo-first-order model.

The esterification of glycerol with acetic acid is a series of consecutive and reversible reactions. This multi-step process leads to the formation of monoacetin (MAG), diacetin (B166006) (DAG), and ultimately triacetin (B1683017) (TAG), with water being produced as a byproduct at each step.

The reaction pathway can be summarized as follows:

Glycerol + Acetic Acid ⇌ Monoacetin + Water

Monoacetin + Acetic Acid ⇌ Diacetin + Water

Diacetin + Acetic Acid ⇌ Triacetin + Water

Several researchers have developed kinetic models based on this pseudo-homogeneous, multi-step reversible reaction sequence. These models are essential for accurately predicting the evolution of the concentrations of all species involved in the reaction system. For instance, at 110°C with a specific catalyst, the predicted yields of monoacetin, diacetin, and triacetin were approximately 25%, 60%, and 15%, respectively, which closely matched experimental results.

Thermodynamic Equilibrium Studies

Understanding the thermodynamic equilibrium of the glycerol esterification process is fundamental to determining the maximum achievable conversion and product yields under specific conditions.

The equilibrium constant for each reaction step provides a quantitative measure of the extent to which the reaction proceeds towards the products at equilibrium. These constants are typically determined by analyzing the composition of the reaction mixture after it has reached equilibrium, which is often achieved by allowing the reaction to run for an extended period.

The esterification reaction is exothermic, meaning the equilibrium constant decreases as the temperature rises. This implies that lower temperatures favor a higher equilibrium conversion, although the reaction rate will be slower.

Influence of Reaction Parameters on Reaction Rate and Selectivity

The rate of reaction and the selectivity towards specific acetylglycerols (mono-, di-, or tri-acetin) are highly dependent on several operational parameters.

| Parameter | Effect on Reaction Rate | Effect on Selectivity |

| Temperature | Generally increases the reaction rate. | Can affect the equilibrium and product distribution. Higher temperatures might favor the formation of more substituted esters, but this is balanced by the exothermic nature of the reaction. |

| Catalyst | The type and concentration of the catalyst are crucial in determining the reaction rate. | Can significantly influence the product distribution. |

| Molar Ratio of Reactants | Affects the conversion of glycerol. | A higher acetic acid to glycerol molar ratio can increase glycerol conversion but may also lead to a larger amount of unreacted acetic acid and potentially decrease the purity of the desired product. For example, achieving nearly complete glycerol conversion (>99.93%) often requires an acetic acid to glycerol molar ratio higher than 5:1. |

| Catalyst Loading | An important variable affecting the process. | Influences the overall reaction rate and can impact selectivity. |

Analytical and Spectroscopic Characterization of Acetylglycerol Mixtures

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of the components within complex acetylglycerol mixtures. Gas and liquid chromatography are the most commonly employed techniques.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, due to the low volatility of acetylglycerols, derivatization is often required to convert the polar hydroxyl groups into more volatile non-polar derivatives, such as trimethylsilyl (TMS) ethers. nih.gov This process facilitates the transition of the molecules into the gas phase for separation on the GC column. nih.gov

GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry. rasayanjournal.co.in As the separated components elute from the GC column, they are ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio. researchgate.net This provides detailed structural information and allows for the definitive identification of the individual acetylglycerol isomers. researchgate.net The fragmentation patterns of acetylglycerols in electron impact mass spectra are often characterized by the loss of AcOCH2 radicals. acs.org

Typical GC-MS Parameters for Acetylglycerol Analysis:

| Parameter | Description |

| Column | Agilent HP-5MS-UI capillary column (30 m × 0.25 mm × 0.25 μm) |

| Oven Temperature Program | Initial 100°C (held for 2 min), ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (held for 3 min), and finally to 320°C at 20°C/min (held for 12 min) |

| Injection Mode | 1 μL splitless injection |

| Inlet Temperature | 280°C |

| Detector | Mass Spectrometer (e.g., single quadrupole) |

| Derivatization | Trimethylsilylation of hydroxyl groups |

This table presents a representative set of GC-MS parameters and may vary depending on the specific application and instrumentation. mdpi.com

High-performance liquid chromatography is a versatile and widely used technique for the separation and quantification of acetylglycerols without the need for derivatization. nih.gov The separation is typically achieved on reversed-phase columns, such as C8 or C18, where the components are separated based on their polarity. nih.gov A gradient elution with a mobile phase consisting of solvents like acetonitrile and water is commonly employed to achieve optimal separation of mono-, di-, and triacetylglycerols. gerli.comresearchgate.net

Several detection methods can be coupled with HPLC for the analysis of acetylglycerols. Evaporative Light Scattering Detection (ELSD) is a universal detection method that is sensitive to non-volatile analytes and is well-suited for the analysis of these compounds. nih.govresearchgate.net Refractive Index (RI) detection is another option, particularly for isocratic separations. nih.govajol.info

Typical HPLC Parameters for Acetylglycerol Analysis:

| Parameter | Description |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of acetonitrile and water, sometimes with the addition of acetic acid |

| Flow Rate | Typically around 1.0 - 1.5 mL/min |

| Column Temperature | Often maintained at a constant temperature, e.g., 30°C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector |

This table presents a representative set of HPLC parameters and may vary depending on the specific application and instrumentation. nih.govgerli.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and quantification of acetylglycerols. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the molecular structure.

¹H NMR spectroscopy is a rapid and non-destructive technique that provides detailed information about the number and types of protons in a molecule. acs.org For acetylglycerol mixtures, ¹H NMR can be used to identify and quantify each component, including glycerol (B35011), 1- and 2-monoacetin, 1,2- and 1,3-diacetin, and triacetin (B1683017). acs.orgresearchgate.net The use of deuterated dimethyl sulfoxide (DMSO-d6) as the NMR solvent is particularly advantageous as it allows for the clear observation of the hydroxyl proton signals in a region of the spectrum with minimal overlap from other signals. acs.org

¹H NMR Chemical Shifts (δ, ppm) of Acetylglycerols in DMSO-d6:

| Compound | CH₂ (Glycerol Backbone) | CH (Glycerol Backbone) | CH₃ (Acetyl Group) | OH |

| Glycerol | 3.25-3.45 (m) | 3.55-3.65 (m) | - | 4.36 (t), 4.58 (d) |

| 1-Monoacetin | 3.30-3.50 (m), 3.90-4.00 (m) | 3.70-3.80 (m) | 1.99 (s) | 4.65 (t), 4.98 (d) |

| 2-Monoacetin | 3.40-3.50 (m) | 4.70-4.80 (m) | 2.01 (s) | 4.88 (t) |

| 1,3-Diacetin | 4.00-4.15 (m) | 3.90-4.00 (m) | 2.00 (s) | 5.26 (d) |

| 1,2-Diacetin | 4.00-4.25 (m) | 4.95-5.05 (m) | 2.00 (s), 2.04 (s) | 5.05 (d) |

| Triacetin | 4.05-4.15 (m), 4.25-4.35 (m) | 5.20-5.30 (m) | 2.01 (s), 2.06 (s) | - |

Data compiled from Nebel et al., Analytical Chemistry, 2008. acs.org Chemical shifts are approximate and may vary slightly based on experimental conditions. (s = singlet, d = doublet, t = triplet, m = multiplet)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the acetylglycerol structures gives a distinct signal, allowing for the identification of different isomers and the degree of acetylation. researchgate.netresearchgate.net The chemical shifts of the glycerol backbone carbons are particularly informative for distinguishing between mono-, di-, and trisubstituted glycerols and their respective isomers. researchgate.net

¹³C NMR Chemical Shifts (δ, ppm) of Glycerol Carbons in Acetylglycerols:

| Compound | C-1 | C-2 | C-3 |

| Glycerol | 63.1 | 72.5 | 63.1 |

| 1-Monoacetin | 65.2 | 70.3 | 63.0 |

| 2-Monoacetin | 63.8 | 76.5 | 63.8 |

| 1,3-Diacetin | 65.4 | 68.6 | 65.4 |

| 1,2-Diacetin | 65.3 | 71.0 | 62.2 |

| Triacetin | 62.1 | 68.8 | 62.1 |

This table presents a representative set of ¹³C NMR chemical shifts and may vary depending on the solvent and experimental conditions. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. semanticscholar.org In the analysis of acetylglycerol mixtures, IR spectroscopy can confirm the presence of key functional groups and monitor the progress of acetylation reactions. The esterification of glycerol with acetic acid results in a decrease in the intensity of the broad O-H stretching band and the appearance of a strong C=O stretching band characteristic of the ester functional group. researchgate.net

Characteristic IR Absorption Bands for Acetylated Glycerol:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H (hydroxyl) | Broad and strong band, indicates the presence of unreacted glycerol or mono-/diacetylglycerols. Its intensity decreases with increasing acetylation. |

| 3000-2850 | C-H (alkane) | Stretching vibrations of the C-H bonds in the glycerol backbone. |

| ~1740 | C=O (ester) | Strong and sharp band, characteristic of the carbonyl group in the acetyl esters. This is a key indicator of acetylation. |

| 1300-1000 | C-O (ester and alcohol) | Stretching vibrations of the C-O single bonds. |

This table presents the characteristic IR absorption regions for the functional groups found in acetylated glycerol. rasayanjournal.co.inresearchgate.net

Advanced Spectroscopic Methods for Isomer Differentiation

The structural similarity between acetylglycerol isomers, such as 1-monoacetylglycerol and 2-monoacetylglycerol, and particularly between 1,2-diacetylglycerol and 1,3-diacetylglycerol, presents a significant analytical challenge. While basic spectroscopic methods provide initial data, they often fall short of unambiguous differentiation due to signal overlap and subtle structural differences. nih.govuoc.gr Advanced spectroscopic techniques, especially multidimensional Nuclear Magnetic Resonance (NMR) and tandem mass spectrometry (MS/MS), are indispensable for the precise structural elucidation and differentiation of these positional isomers. researchgate.netresearchgate.net

Multidimensional NMR Spectroscopy

Two-dimensional (2D) NMR techniques are paramount for assigning the complex one-dimensional ¹H and ¹³C spectra of acetylglycerol mixtures. uoc.gr By resolving overlapping signals and revealing through-bond correlations, these methods provide definitive proof of acyl group positioning on the glycerol backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment is a crucial first step, correlating each proton signal with the carbon to which it is directly attached. columbia.edu For acetylglycerols, this allows for the clear assignment of the CH and CH₂ groups within the glycerol moiety, setting the stage for more complex structural analysis.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is the key to differentiating positional isomers. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). columbia.edu The critical correlation for isomer assignment is between the carbonyl carbon of an acetyl group and protons on the glycerol backbone.

In a 1,3-diacetylglycerol , the carbonyl carbons of the two acetyl groups will show HMBC correlations to the protons of the sn-1 and sn-3 CH₂ groups, respectively.

In a 1,2-diacetylglycerol , one acetyl carbonyl carbon will correlate with the sn-1 CH₂ protons, while the other will correlate with the sn-2 CH proton. This difference in correlation patterns provides an unambiguous structural assignment.

The ¹³C NMR chemical shifts of the glycerol backbone carbons are also highly sensitive to the position of esterification, as shown in the table below. uoc.grresearchgate.net

| Compound | Glycerol C-1 (δ, ppm) | Glycerol C-2 (δ, ppm) | Glycerol C-3 (δ, ppm) | Carbonyl C=O (δ, ppm) |

|---|---|---|---|---|

| 1,2-Diacetylglycerol | ~62.5 | ~70.2 | ~62.1 | ~170.8, ~170.4 |

| 1,3-Diacetylglycerol | ~65.1 | ~68.7 | ~65.1 | ~171.1 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful technique for distinguishing isomers based on their unique fragmentation patterns. nih.gov While isomers have identical molecular weights, the stability of the bonds and the resulting fragment ions can differ based on the acyl group's position. In this method, a precursor ion (e.g., an ammoniated adduct, [M+NH₄]⁺) is selected and subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govnih.gov

For diacetylglycerols, the primary fragmentation pathway involves the neutral loss of an acetic acid molecule plus ammonia ([RCOOH+NH₃]). nih.gov The relative abundance of product ions can vary between isomers. For instance, fragmentation of 1,2-diacylglycerols can proceed via the loss of the acyl group from either the sn-1 or sn-2 position, generating distinct product ions. nih.gov Research has shown that fragmentation can favor the loss of the substituent at the sn-1 position. researchgate.net This preferential fragmentation leads to different relative intensities in the product ion spectrum, allowing for clear differentiation between the 1,2- and 1,3-isomers.

| Isomer | Precursor Ion (m/z) [M+NH₄]⁺ | Primary Fragmentation | Characteristic Product Ion (m/z) | Observations |

|---|---|---|---|---|

| 1,2-Diacetylglycerol | 194.13 | Neutral loss of Acetic Acid + NH₃ | 117.06 | Fragmentation can produce ions corresponding to the loss of either the sn-1 or sn-2 group, leading to a potentially more complex spectrum or different ion ratios compared to the symmetrical isomer. |

| 1,3-Diacetylglycerol | 194.13 | Neutral loss of Acetic Acid + NH₃ | 117.06 | Due to symmetry, the loss of either acetyl group results in the same primary product ion. The fragmentation pattern is typically simpler. |

By combining the structural connectivity information from multidimensional NMR with the distinct fragmentation patterns from tandem mass spectrometry, researchers can achieve unambiguous identification and differentiation of acetylglycerol isomers.

Advanced Research on Acetylglycerol Applications and Derivatives

Acetylglycerols as Intermediates in Polymer Synthesis

Precursors for Biodegradable Polyesters

Acetylglycerols, derived from the esterification of glycerol (B35011) with acetic acid, are significant intermediates in the synthesis of biodegradable polyesters. These polyesters, synthesized from renewable resources like vegetable oils, are gaining attention for biomedical applications such as drug delivery and temporary implantable devices. The fatty acids that form the backbone of these polymers include stearic, oleic, linoleic, and ricinoleic acids. researchgate.netresearchgate.net The inclusion of glycerol and dicarboxylic acids in the polymerization process allows for precise control over the final polymer's structure, flexibility, melting temperature, and hydrophobicity. researchgate.netresearchgate.net

The synthesis of these polyesters can be achieved through polycondensation of hydroxy fatty acids or ring-opening polymerization of cyclic esters. researchgate.netresearchgate.net For instance, polyesters based on monomers like glycerol, azelaic acid, and succinic acid have been prepared through catalyst-free polyesterification. The thermal stability of the resulting polymers was found to increase with a higher proportion of azelaic acid units. researchgate.net

A key characteristic of these biodegradable polyesters is their susceptibility to hydrolysis, which is the primary degradation mechanism. nih.govnih.gov The rate of this degradation can be influenced by the polymer's molecular structure, with increased hydrophilicity leading to greater water uptake and faster hydrolysis. nih.gov Enzymes, such as lipases from various microbial sources, can significantly accelerate the degradation process of certain polyesters. nih.gov

Table 1: Examples of Monomers Used in Biodegradable Polyester Synthesis

| Monomer Type | Examples |

| Hydroxy Acids | Lactic acid, Glycolic acid, Hydroxybutyric acid |

| Fatty Acids | Stearic acid, Oleic acid, Linoleic acid, Ricinoleic acid |

| Dicarboxylic Acids | Azelaic acid, Sebacic acid, Adipic acid |

| Polyols | Glycerol |

Use in Green Solvents and Reaction Media

Triacetin (B1683017) as an Acyl Donor and Green Solvent

Triacetin, also known as glycerol triacetate, is a valuable green solvent and acyl donor in organic synthesis. tandfonline.comnih.gov Its properties, such as being a non-toxic, colorless ester with a high boiling point and low vapor pressure, make it an attractive alternative to conventional volatile organic solvents. tandfonline.com These characteristics facilitate easy product separation through distillation or extraction with immiscible solvents. tandfonline.com

A notable application of triacetin is in the transesterification of alcohols. For example, it has been successfully used as both the solvent and the acyl donor in the synthesis of isoamyl acetate from isoamyl alcohol, catalyzed by an acidic ion-exchange resin. tandfonline.com This process allows for simple product recovery and catalyst recycling. tandfonline.com Triacetin is also employed in the synthesis of other valuable chemicals, such as cinnamyl acetate. nih.gov

The synthesis of triacetin itself can be achieved through the acetylation of glycerol with acetic acid or acetic anhydride (B1165640), often using acid catalysts. nih.govresearchgate.net Furthermore, isopropenyl acetate has been identified as an effective green reagent for the synthesis of triacetin from both pure and crude glycerol under continuous-flow conditions, achieving high yields. acs.org

Glycerol as a Green Solvent for Organic Reactions

Glycerol is increasingly recognized as a sustainable and environmentally friendly solvent for a wide range of organic reactions. rsc.orgresearchtrends.netijarsct.co.in As a byproduct of the biodiesel industry, it is readily available, renewable, non-toxic, biodegradable, and has a low vapor pressure. rsc.orgmdpi.com Its unique combination of physical and chemical properties, including high polarity and the ability to dissolve both organic and inorganic compounds, makes it a versatile reaction medium. ijarsct.co.inmdpi.com

The use of glycerol as a solvent can enhance reaction activity and selectivity, while also simplifying product isolation and enabling catalyst recycling. researchtrends.netmdpi.com It has been successfully employed in various organic transformations, including Suzuki cross-coupling, Heck reactions, and hydrogenations. ijarsct.co.in In some cases, glycerol can also act as a hydrogen donor in transfer hydrogenation reactions. ijarsct.co.inmdpi.com

The effectiveness of glycerol as a solvent is influenced by the solubility of the substrates, which is dependent on the solvent's polarity. researchtrends.net The polarity also affects the ease of product separation by extraction with a glycerol-immiscible solvent. researchtrends.net While glycerol offers many advantages, it is important to note that no single green solvent is suitable for all organic reactions, and each has its own set of advantages and disadvantages. researchtrends.net

Table 3: Properties and Applications of Glycerol as a Green Solvent

| Property | Description |

| Source | Byproduct of biodiesel production. rsc.orgmdpi.com |

| Environmental Profile | Renewable, non-toxic, biodegradable. rsc.orgijarsct.co.inmdpi.com |

| Physical Properties | High boiling point, low vapor pressure, high polarity. rsc.orgresearchtrends.netijarsct.co.in |

| Solubility | Dissolves a wide range of organic and inorganic compounds. mdpi.com |

| Applications in Organic Synthesis | Suzuki cross-coupling, Heck reaction, hydrogenation, transesterification. ijarsct.co.inresearchgate.net |

| Advantages in Reactions | Can enhance reaction rates and selectivity; facilitates product separation and catalyst recycling. researchtrends.netmdpi.com |

Derivatives for Specialized Chemical Applications (e.g., Acetals, Ketals, Ethers)

Glycerol can be converted into various derivatives, such as acetals, ketals, and ethers, which have specialized applications as bio-based solvents, fuel additives, and chemical intermediates. google.comupb.ro These derivatives are typically synthesized through the condensation of glycerol with aldehydes or ketones. core.ac.ukrsc.org

Glycerol acetals and ketals are promising alternatives to some harmful traditional solvents like glycol ethers. core.ac.ukrsc.org Their solvent properties can be evaluated using methods like the Hansen and COSMO-RS approaches. core.ac.ukrsc.org The stability of these compounds varies, with acetals generally being more stable in acidic conditions than ketals. core.ac.ukrsc.org The volatility of these derivatives is influenced by their molecular weight and intermolecular interactions. core.ac.uk

In addition to their use as solvents, glycerol ketals and their ethers show potential as additives for fuels and biofuels. upb.ro They can improve properties such as cold flow, ignition, and cetane number in fuels. upb.ro For example, the ketalization of glycerol with acetone produces solketal, which can be used as a biodiesel component. upb.ro

Furthermore, glycerol acetal or ketal ether-esters are another class of derivatives with applications as solvents, co-solvents, plasticizers, coalescing agents, and intermediates in the synthesis of surfactants. google.com

Table 4: Examples of Glycerol Derivatives and Their Applications

| Derivative Class | Synthesis Method | Examples | Applications |

| Acetals | Condensation with aldehydes (e.g., formaldehyde, benzaldehyde) | Glycerol formal, Benzaldehyde glycerol acetal | Bio-based solvents, fuel additives. upb.rocore.ac.ukrsc.org |

| Ketals | Condensation with ketones (e.g., acetone, isobutyl methyl ketone) | Solketal | Bio-based solvents, fuel additives. upb.rocore.ac.ukrsc.org |

| Ethers | - | - | Fuel additives. upb.ro |

| Ether-esters | - | Glycerol acetal or ketal ether-esters | Solvents, co-solvents, plasticizers, coalescing agents, surfactant intermediates. google.com |

Biofuel Additives

Advanced research has identified acetylglycerols, also known as acetins, as significant value-added biofuel additives. mdpi.comresearchgate.net These compounds are synthesized from glycerol, a major byproduct of the biodiesel industry, addressing the economic and environmental challenges posed by the glycerol surplus. uotechnology.edu.iqijcea.orgresearchgate.netnih.govresearchgate.net The esterification or acetylation of glycerol with acetic acid or acetic anhydride yields a mixture of monoacetylglycerol (MAG), diacetylglycerol (DAG), and triacetylglycerol (TAG), collectively referred to as acetins. tandfonline.comrsc.orgmdpi.com These oxygenated compounds, when blended with diesel or biodiesel, can enhance fuel properties, improve engine performance, and reduce harmful emissions. mdpi.comias.ac.inbiofueljournal.commdpi.com

Detailed Research Findings

The conversion of glycerol into acetylglycerols is a pivotal strategy for enhancing the economic viability of biodiesel production. nih.govbohrium.combohrium.comresearchgate.net Research has focused on optimizing the synthesis process through various catalytic methods to selectively produce di- and triacetylglycerols, which are particularly effective as fuel additives. tandfonline.comrsc.orgbohrium.com

Impact on Fuel Properties:

Viscosity and Density: Acetylglycerols, particularly triacetin, can lower the high viscosity of biodiesel, which is a common issue compared to conventional diesel. researchgate.netresearchgate.netmdpi.com The addition of triacetin at concentrations up to 10% by weight can help bring biodiesel viscosity within the limits set by standards like EN 14214. mdpi.com However, diacetinmonoglyceride has a significantly higher kinematic viscosity and its addition can compromise compliance with these standards, especially in more saturated biodiesels. mdpi.com

Combustion and Emissions: As oxygenated additives, acetylglycerols promote more complete combustion. ias.ac.inbiofueljournal.comresearchgate.net This leads to a reduction in emissions of particulate matter, unburned hydrocarbons, and carbon monoxide. biofueljournal.com Triacetin also functions as an effective anti-knock agent, improving the octane rating of gasoline. researchgate.netresearchgate.net The high oxygen content in glycerol and its derivatives is a key factor in reducing smoke emissions. researchgate.net

Cetane Number: The cetane number (CN) is a critical indicator of diesel fuel quality, measuring its ignition readiness. biodieseleducation.org The addition of acetylglycerols can influence the cetane number of the fuel blend. The cetane number of biodiesel is dependent on the fatty acid composition; longer carbon chains and higher saturation lead to a higher cetane number. biodieseleducation.org While specific quantitative data on the direct impact of acetylglycerols on cetane number is varied, their role as combustion improvers is well-documented. biofueljournal.com

Catalytic Synthesis Research:

The synthesis of acetylglycerols is typically achieved through the esterification of glycerol with acetic acid over an acid catalyst. tandfonline.com Extensive research has been conducted to find efficient and reusable heterogeneous catalysts to replace corrosive and non-reusable homogeneous catalysts. researchgate.net Various solid acid catalysts, including Amberlyst-15, H-beta, sulfated zirconia, and cesium phosphotungstate, have shown high activity, with cesium phosphotungstate achieving over 98% glycerol conversion. rsc.org In another study, a sulfated activated carbon catalyst achieved 91% glycerol conversion with selectivities of 38%, 28%, and 34% for mono-, di-, and triacetylglyceride, respectively. uotechnology.edu.iqnih.gov The reaction conditions, such as temperature, reaction time, and the molar ratio of glycerol to acetic acid, significantly influence the conversion rate and the selectivity towards the desired di- and triacetylglycerols. uotechnology.edu.iqbiofueljournal.comnih.gov

The following tables summarize the effects of acetylglycerol additives on key biofuel properties as reported in various research studies.

Table 1: Effect of Acetylglycerol Additives on Biodiesel Properties

| Property | Additive | Observation | Reference |

|---|---|---|---|

| Viscosity | Triacetin (up to 10% wt.) | Helps meet EN 14214 standard of 5 cSt. | mdpi.com |

| Viscosity | Diacetinmonoglyceride | Significantly higher viscosity than triacetin; may compromise compliance with standards. | mdpi.com |

| Cloud Point (CP) | Triacetin | Improves (lowers) CP by 2–3°C. | frontiersin.orgfrontiersin.org |

| Cold Flow Properties | Diacetinmonoglyceride (up to 2% wt.) | Does not adversely affect cold behavior. | mdpi.com |

| Combustion | Acetylglycerols (general) | Promotes more complete combustion due to oxygen content. | ias.ac.inbiofueljournal.com |

| Emissions | Acetylglycerols (general) | Reduces particulate matter, unburned hydrocarbons, and CO. | biofueljournal.com |

| Anti-knock Properties | Triacetin | Improves anti-knocking property of gasoline. | researchgate.netresearchgate.net |

Table 2: Research Findings on Catalytic Synthesis of Acetylglycerols

| Catalyst | Glycerol Conversion (%) | Selectivity Highlights | Reaction Conditions | Reference |

|---|---|---|---|---|

| Sulfated Activated Carbon (AC-SA5) | 91% | MAG: 38%, DAG: 28%, TAG: 34% | 120°C, 3 hours, 1:8 glycerol to acetic acid molar ratio | uotechnology.edu.iqnih.gov |

| Cesium Phosphotungstate | >98% | Combined selectivity for DAG and TAG: 75% | Mild reaction conditions | rsc.org |

| Polydivinylbenzene-based solid acid (PDS-THF) | ~100% | Combined selectivity for DAG and TAG: 88.6% | Optimized conditions | bohrium.comresearchgate.net |

| SO42-/CeO2-ZrO2 | 99.12% | DAG: 57.28%, TAG: 21.26% | 100°C, 3 hours, 1:10 glycerol to acetic acid molar ratio | biofueljournal.com |

| Tin-exchanged heteropolytungstate (Sn1TPA) | 97.79% | DAG: 61.75%, MAG: 20.67%, TAG: 18.03% | 4 hours, 5:1 acetic acid to glycerol molar ratio | ias.ac.in |

Environmental Sustainability and Biodegradation of Acetylglycerols

Green Chemistry Principles in Acetylglycerol Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of acetylglycerols can be aligned with several of these principles, including the use of renewable feedstocks, catalysis, and designing for degradation. yale.eduacs.org The focus is on developing processes that are not only efficient but also environmentally benign, contributing to a more sustainable chemical industry. atiner.grresearchgate.net

The esterification of glycerol (B35011) with acetic acid to produce acetylglycerols (mono-, di-, and triacetin) is a key industrial reaction. researchgate.net Traditionally, this process has utilized homogeneous Brønsted acid catalysts, which are often corrosive, difficult to separate from the reaction mixture, and non-reusable. researchgate.net In line with green chemistry principles, which favor catalytic reagents over stoichiometric ones, significant research has focused on developing sustainable solid acid catalysts. yale.eduacs.org These catalysts offer advantages such as easier separation, reusability, and reduced environmental impact.

Recent developments include the use of non-toxic and non-corrosive phosphoric acid-based organocatalysts, which have demonstrated excellent catalytic activity under mild conditions. researchgate.net For instance, certain piperazine salts of phosphoric acid have been shown to be highly effective and recyclable for the selective production of acetylated glycerol. researchgate.net Other research has explored the use of solid acid catalysts derived from waste materials, such as palm kernel shells and glycerol itself, further enhancing the sustainability of the process. mdpi.com Acetic acid can also act as a catalyst in an autocatalytic reaction, eliminating the need for an external catalyst altogether. mdpi.com

| Catalyst Type | Description | Key Findings | Source |

|---|---|---|---|

| Phosphoric Acid-Based Organocatalysts | Piperazine salts of phosphoric acid (Pz-PA). | Excellent catalytic activity under mild conditions; water-soluble, facilitating separation and recycling. researchgate.net | researchgate.net |

| Autocatalysis | Acetic acid acts as a Brønsted acid, protonating the carbonyl group and catalyzing the reaction without an external catalyst. | Effective in converting glycerol to MAG, DAG, and TAG; kinetics are influenced by temperature and molar ratio of reactants. mdpi.com | mdpi.com |

| Waste-Derived Catalysts | Carbon from Palm Kernel Shell (PKS) functionalized with ethane sulfonic acid. | Achieved high glycerol conversion (99.03%) with good selectivity towards di- and triacetylglycerides. mdpi.com | mdpi.com |

| Glycerol-Based Solid Acid Catalyst | Catalyst prepared from concentrated glycerol and sulfuric acid. | Demonstrated excellent activity for producing triacetylglyceride in a two-step method with shorter reaction times. mdpi.com | mdpi.com |

The principle of using renewable feedstocks is central to green chemistry. yale.eduacs.org Glycerol is a major byproduct of the biodiesel industry, with approximately 10% of the input for biodiesel production ending up as crude glycerol. researchgate.netmdpi.com The rapid expansion of biodiesel production has led to a surplus of this crude glycerol, and its effective utilization is crucial for the economic and environmental sustainability of the biodiesel industry. mdpi.comnih.gov

Transforming this low-value byproduct into valuable chemicals like acetylglycerols is a prime example of waste valorization. mdpi.comresearchgate.net This approach not only addresses a potential waste management issue but also provides a renewable, non-fossil-fuel-based feedstock for the chemical industry. youtube.comrsc.org The bioconversion of crude glycerol through microbial fermentation into other value-added products is also an area of active research, further highlighting its potential as a versatile platform molecule in a circular bioeconomy. nih.govnih.gov

Future Research Directions in Acetylglycerol Science

Development of Novel and Highly Selective Catalytic Systems

The acetylation of glycerol (B35011) is predominantly an acid-catalyzed reaction. mdpi.com The development of novel and highly selective catalytic systems is a cornerstone of future research, aiming to enhance reaction rates, improve selectivity towards desired products (mono-, di-, or triacetin), and facilitate catalyst recovery and reuse. Research is increasingly focused on heterogeneous catalysts due to their environmental and economic advantages over homogeneous catalysts. researchgate.net

A variety of solid acid catalysts are being investigated, including:

Zeolites and Mesoporous Silicas: These materials offer high surface areas and tunable acidity. However, microporous zeolites can suffer from diffusion limitations for the bulkier acetylated products. harvard.edu To address this, hierarchical micro/mesoporous composites like HZSM-5/MCM-41 are being developed, which combine the strong acidity of zeolites with the improved diffusion characteristics of mesoporous materials, leading to high glycerol conversion (100%) and exceptional selectivity to triacetin (B1683017) (over 91%). harvard.edu

Metal Oxides: Mixed metal oxides, such as sulphated CeO₂–ZrO₂, have demonstrated high activity, achieving 99.1% glycerol conversion with significant selectivity towards diacetin (B166006) (57.28%) and triacetin (21.26%). mdpi.com Antimony pentoxide (Sb₂O₅) has also shown promise, with a glycerol conversion of 96.8% and a diacetin selectivity of 54.2%, attributed to its strong Brønsted acid sites. mdpi.com

Ion-Exchange Resins: Commercial resins like Amberlyst-15 have shown excellent performance, with one study reporting a glycerol conversion of 97.52% and a triacetin selectivity of 89.74% under optimized conditions. uad.ac.id

Carbon-Based Catalysts: Sulfonated carbon materials derived from biomass, such as de-oiled seed cakes, have been shown to be effective, achieving glycerol conversions of up to 96% with high selectivity for monoacetin. mdpi.com

Heteropolyacids: Silver-exchanged phosphotungstic acid (Ag1PW) is another promising catalyst for glycerol acetylation. nih.gov

The following table summarizes the performance of various novel catalytic systems in the acetylation of glycerol.

| Catalyst | Glycerol Conversion (%) | Selectivity (%) | Reaction Conditions |

| Monoacetin | Diacetin | ||

| 20% Sulphated Silica | 96.88 | 51.9 | 45.27 |

| Sulphated CeO₂–ZrO₂ | 99.1 | - | 57.28 |

| Ag–Cu-doped RHS–Al | 97.5 | 3.7 | 58.4 |

| Antimony Pentoxide (Sb₂O₅) | 96.8 | 33.2 | 54.2 |

| Amberlyst-15 | 97.52 | - | - |

| HZSM-5/MCM-41 | 100 | - | - |

Future research in this area will likely focus on the development of catalysts with enhanced water tolerance, reduced leaching of active sites, and precisely controlled acid strength and site density to achieve even higher selectivity for the desired acetylglycerol. researchgate.net

Integration of Process Intensification Technologies (e.g., Reactive Distillation)

Process intensification strategies aim to combine reaction and separation steps into a single unit, leading to significant improvements in efficiency, cost-effectiveness, and sustainability. Reactive distillation (RD) is a particularly promising technology for acetylglycerol synthesis, as it allows for the continuous removal of water, a byproduct of the esterification reaction. This shifts the reaction equilibrium towards the products, resulting in higher glycerol conversion and selectivity towards the desired acetylglycerols. aidic.it

Studies have shown that reactive distillation can achieve significantly higher glycerol conversion compared to conventional batch reactors. For instance, one study reported a glycerol conversion of 98.51% in a continuous reactive distillation column, compared to 96.30% in a batch reactor under similar conditions. researchgate.net While the selectivity towards triacetin was lower in the RD system in this particular study, other research has demonstrated that RD can enhance triacetin selectivity by a factor of four compared to batch processes under the same operating conditions. aidic.it

The design and optimization of reactive distillation processes for acetylglycerol production are active areas of research. Key parameters being investigated include:

Catalyst type and loading: The choice of catalyst is crucial for the performance of the RD column.

Molar ratio of reactants: The ratio of acetic acid to glycerol influences conversion and product distribution.

Operating temperature and pressure: These parameters affect reaction kinetics and vapor-liquid equilibrium.

Use of entrainers: Entrainers can be used to facilitate the removal of water from the reaction mixture.

A techno-economic analysis of a two-stage process for producing diacetin and triacetin, with a capacity of 100,000 tons of glycerol per year, estimated the capital costs at $71 million and operating costs at $303 million per year, with a gross profit of $60.5 million per year and a payback period of 1.7 years. nih.gov Another study on a reactive distillation process for triacetin production highlighted a 50% reduction in the number of unit operations and a capital cost that was only 79.16% of the conventional method, demonstrating the economic advantages of this intensified process. researchgate.net

The following table provides a comparison of batch reactor and reactive distillation performance for glycerol acetylation.

| Process | Glycerol Conversion (%) | Selectivity (%) |

| Monoacetin | ||

| Batch Reactor | 96.30 | 60.49 |

| Reactive Distillation | 98.51 | 41.67 |

Future research will likely focus on further optimizing reactive distillation column design, exploring novel catalyst arrangements within the column, and integrating RD with other process intensification technologies for even greater efficiency gains.

Computational Chemistry and Modeling for Reaction Prediction

Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding and predicting the outcomes of chemical reactions, including the synthesis of acetylglycerols. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it has been successfully applied to study the esterification of glycerol with acetic acid. conicet.gov.ar

DFT calculations can provide valuable insights into:

Reaction thermodynamics: By calculating the Gibbs free energy of reaction, DFT can predict the thermodynamic feasibility of different reaction pathways. For example, studies have shown that the esterification of glycerol with acetic acid is thermodynamically resisted, while the reaction with acetic anhydride (B1165640) is significantly more favorable. researchgate.net

Reaction mechanisms: DFT can be used to elucidate the step-by-step mechanism of the reaction, including the identification of transition states and intermediates. This information is crucial for understanding the factors that control reaction rates and selectivity.

Catalyst design: By modeling the interaction of reactants and intermediates with catalyst surfaces, DFT can aid in the design of more active and selective catalysts.

In addition to DFT, kinetic modeling is another important computational tool for predicting reaction outcomes. Kinetic models based on power-law expressions can be developed to describe the evolution of glycerol conversion and product distribution over time. mdpi.com These models can be used to optimize reaction conditions, such as temperature and reactant molar ratios, to maximize the yield of the desired acetylglycerol.

A combined experimental and computational approach, where DFT calculations are used to understand the fundamental reaction chemistry and kinetic modeling is used to predict macroscopic reactor performance, is a particularly powerful strategy for accelerating the development of improved acetylglycerol synthesis processes. conicet.gov.ar Future research in this area will likely involve the use of more advanced computational methods, such as ab initio molecular dynamics, to simulate the reaction dynamics in real-time, as well as the development of machine learning models to predict reaction outcomes based on large datasets of experimental and computational data.

Exploring New Bio-based Feedstocks for Acetylglycerol Synthesis

The synthesis of acetylglycerols from glycerol and acetic acid is already a significant step towards a more sustainable chemical industry, as glycerol is a major byproduct of biodiesel production. However, future research is focused on expanding the portfolio of bio-based feedstocks for both the glycerol and acetic acid components, further reducing the reliance on fossil fuels.

For Acetic Acid:

While the acetic acid used in acetylglycerol synthesis is often derived from petrochemical sources, there is growing interest in producing it from renewable resources. Promising bio-based feedstocks for acetic acid production include:

Lignocellulosic Biomass: This abundant and non-food-competing feedstock can be converted to acetic acid through various thermochemical and biological processes. Pyrolysis of lignocellulosic biomass, for example, can yield bio-oil containing a significant fraction of acetic acid. preprints.orgresearchgate.net The yield of acetic acid from pyrolysis is dependent on the type of biomass, with agricultural residues generally yielding more acetic acid than woody biomass due to their higher hemicellulose content. preprints.org One study reported an acetic acid yield of up to 21.3% from corn stover using a "one-pot two-step" hydrothermal method. researchgate.net Another study achieved a recovery of 54.5 g of acetic acid from 1000 g of raw pine wood through low-acid hydrothermal fractionation. mdpi.com

Syngas: Syngas, a mixture of carbon monoxide, carbon dioxide, and hydrogen, can be produced from the gasification of lignocellulosic biomass and then fermented to acetic acid using acetogenic bacteria. nih.gov This integrated process offers a promising route for sustainable acetic acid production.

Food and Kitchen Waste: Fermentation of food and kitchen waste using yeast and acetic acid bacteria can produce significant quantities of acetic acid. One study demonstrated the production of 25.88 g/L of acetic acid from food waste. nih.gov Another method for fermenting kitchen waste has been shown to produce 24-28 g of acetic acid per liter of fermentation liquid. google.com